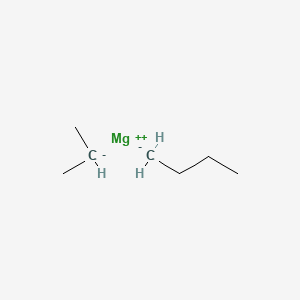
magnesium;butane;propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, butane, and propane are three distinct compounds, each with unique properties and applications. Magnesium is a lightweight, silvery-white metal known for its high reactivity and use in various industrial applications. Butane and propane are hydrocarbons belonging to the alkane family, commonly used as fuels due to their flammability and energy content. This article explores the synthesis, reactions, applications, mechanisms, and comparisons of these compounds.
準備方法
Magnesium
Magnesium is primarily produced through two methods: electrolysis of magnesium chloride and thermal reduction of magnesium oxide. In the electrolytic process, magnesium chloride is dissociated into magnesium metal and chlorine gas in electrolytic cells .
Butane
Butane is typically obtained from the distillation of crude oil in refineries. During this process, crude oil is heated, and its components are separated based on their boiling points . Butane can also be synthesized through the dehalogenation of haloalkanes and hydrogenation of alkenes and alkynes .
Propane
Propane is produced as a byproduct of natural gas processing and petroleum refining. It is separated from other hydrocarbons through distillation and liquefaction processes. Propane can also be synthesized through the hydrogenation of propylene.
化学反応の分析
Magnesium
Magnesium undergoes various reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide (MgO) and magnesium nitride (Mg₃N₂) when ignited.
Reaction with Acids: Dissolves in acids to form magnesium ions and hydrogen gas.
Reaction with Water: Reacts with steam to form magnesium oxide or magnesium hydroxide and hydrogen gas.
Butane
Butane undergoes several reactions, such as:
Combustion: Burns in the presence of oxygen to form carbon dioxide and water.
Halogenation: Reacts with halogens like chlorine to form butyl chloride and hydrogen chloride.
Propane
Propane also undergoes similar reactions:
Combustion: Burns to produce carbon dioxide and water.
Halogenation: Reacts with halogens to form various halogenated products.
科学的研究の応用
Magnesium
Magnesium is widely used in various fields:
Chemistry: Used as a reducing agent in the production of titanium and other metals.
Biology: Essential for numerous biological processes, including enzyme function and DNA synthesis.
Medicine: Used in antacids and laxatives.
Industry: Utilized in the production of lightweight alloys for automotive and aerospace applications.
Butane
Butane has several applications:
Fuel: Used in lighters, portable stoves, and as a component of liquefied petroleum gas (LPG).
Food Industry: Used in the production of vegetable oils and as a propellant in aerosol sprays.
Propane
Propane is primarily used as a fuel for heating, cooking, and in industrial applications. It is also used as a refrigerant and in the production of petrochemicals.
作用機序
Magnesium
Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals . It is involved in over 300 enzymatic reactions, including energy metabolism and nucleic acid synthesis .
Butane
Butane’s primary mechanism of action involves its flammability and energy release during combustion. It can cause central nervous depression when inhaled in high concentrations due to its lipophilic nature and interaction with neuronal membranes .
Propane
Propane’s mechanism of action is similar to butane, primarily involving its combustion properties and energy release.
類似化合物との比較
Magnesium
Magnesium is often compared to other alkaline earth metals like calcium and strontium. These elements share similar chemical properties but differ in reactivity and applications .
Butane
Butane is similar to other alkanes like propane and pentane. While all are used as fuels, butane has a higher boiling point and energy content compared to propane .
Propane
Propane is often compared to butane and natural gas. Propane has a lower boiling point than butane, making it more suitable for use in colder climates .
Conclusion
Magnesium, butane, and propane are versatile compounds with a wide range of applications in various fields. Understanding their preparation methods, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds provides valuable insights into their significance and utility.
特性
CAS番号 |
77598-75-5 |
|---|---|
分子式 |
C7H16Mg |
分子量 |
124.51 g/mol |
IUPAC名 |
magnesium;butane;propane |
InChI |
InChI=1S/C4H9.C3H7.Mg/c1-3-4-2;1-3-2;/h1,3-4H2,2H3;3H,1-2H3;/q2*-1;+2 |
InChIキー |
OGRNPGXREDBJKF-UHFFFAOYSA-N |
正規SMILES |
CCC[CH2-].C[CH-]C.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


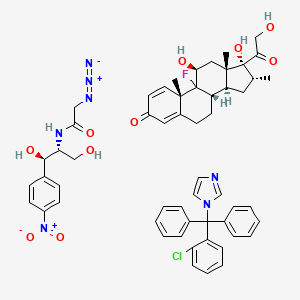
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
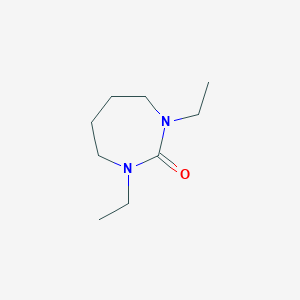
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
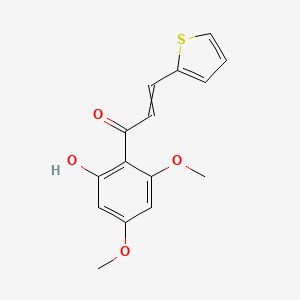
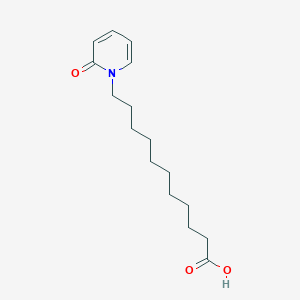
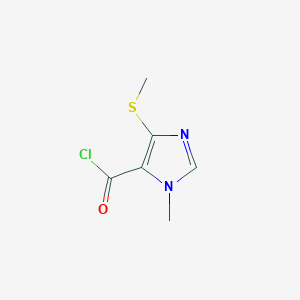
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
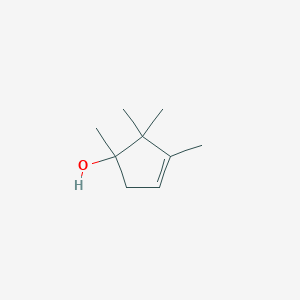
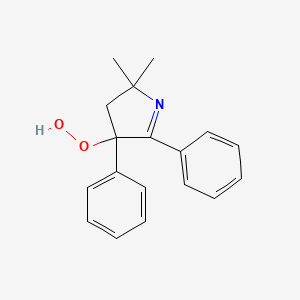
acetate](/img/structure/B14450130.png)
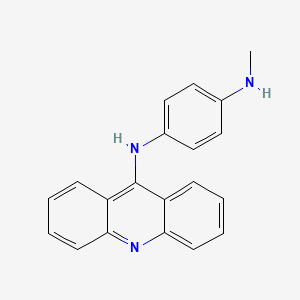
![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
